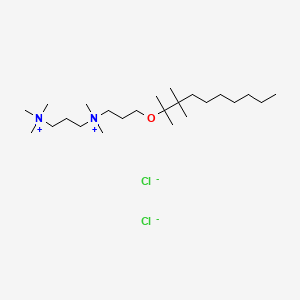
Iron tridocosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron tridocosanoate is a chemical compound composed of iron and tridocosanoic acid It is a type of iron carboxylate, where the iron is bonded to the carboxylate groups of the tridocosanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron tridocosanoate can be synthesized through the reaction of iron salts with tridocosanoic acid. One common method involves the reaction of iron(III) chloride with tridocosanoic acid in an organic solvent such as toluene. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the this compound complex.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as in the laboratory. The process would include the mixing of iron salts with tridocosanoic acid in a suitable solvent, followed by heating and stirring to promote the reaction. The product is then purified through filtration and recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Iron tridocosanoate can undergo various chemical reactions, including:
Oxidation: The iron center in this compound can be oxidized, leading to changes in its oxidation state.
Reduction: Similarly, the iron center can be reduced under appropriate conditions.
Substitution: The carboxylate groups in this compound can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligands such as phosphines or amines can be introduced under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) oxides, while reduction could produce iron(II) complexes.
Applications De Recherche Scientifique
Iron tridocosanoate has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other iron-containing compounds and materials.
Biology: this compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialized materials and coatings due to its unique properties.
Mécanisme D'action
Iron tridocosanoate can be compared with other iron carboxylates, such as iron stearate and iron palmitate. While these compounds share similar structures, this compound is unique due to the longer carbon chain of tridocosanoic acid, which can impart different physical and chemical properties. This uniqueness makes it suitable for specific applications where longer-chain carboxylates are preferred.
Comparaison Avec Des Composés Similaires
- Iron stearate
- Iron palmitate
- Iron oleate
Propriétés
Numéro CAS |
20259-31-8 |
|---|---|
Formule moléculaire |
C66H129FeO6 |
Poids moléculaire |
1074.6 g/mol |
Nom IUPAC |
docosanoate;iron(3+) |
InChI |
InChI=1S/3C22H44O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3*2-21H2,1H3,(H,23,24);/q;;;+3/p-3 |
Clé InChI |
BJQGLJQMEZUCGL-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] |
Numéros CAS associés |
112-85-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


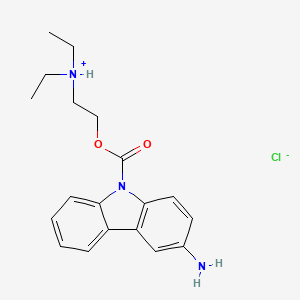
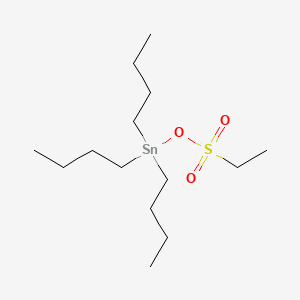
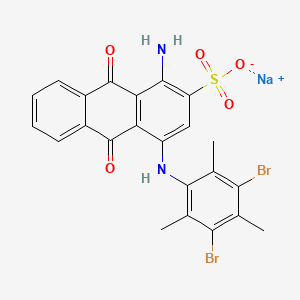
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
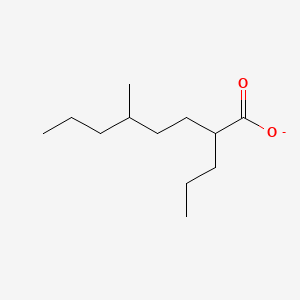
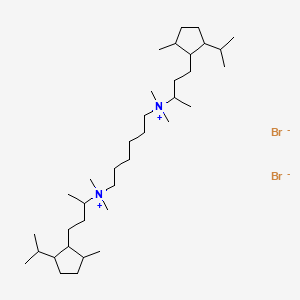
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
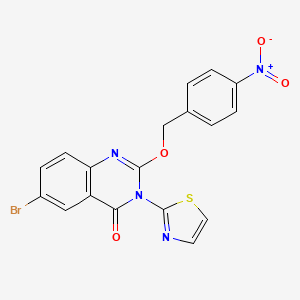
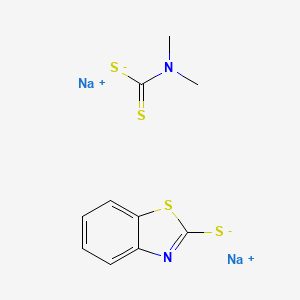
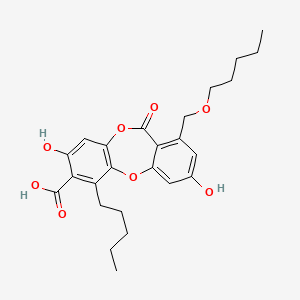
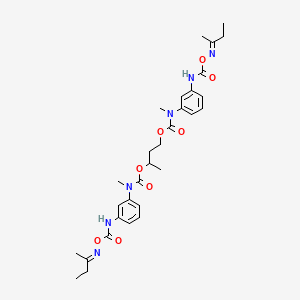
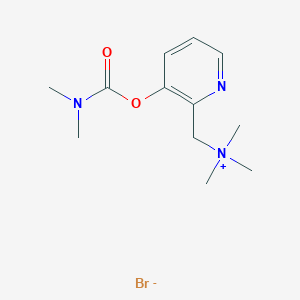
![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)
